1-(2-Aminoethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine
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Overview
Description
1-(2-Aminoethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine is a compound of interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring system, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine typically involves the reaction of 1,5-dimethylpyrazole with an appropriate aminomethylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminoethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(2-Aminoethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Aminoethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine
- 1-(2-Aminoethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-5-amine
- 1-(2-Aminoethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-6-amine
Uniqueness
1-(2-Aminoethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
1-(2-aminoethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N6/c1-9-10(6-14-16(9)2)5-13-11-7-15-17(8-11)4-3-12/h6-8,13H,3-5,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYGCXHWSASOMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNC2=CN(N=C2)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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